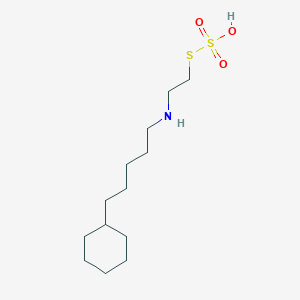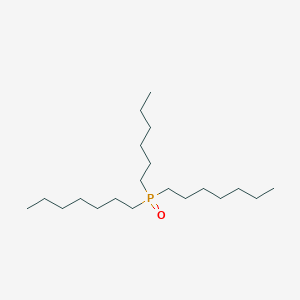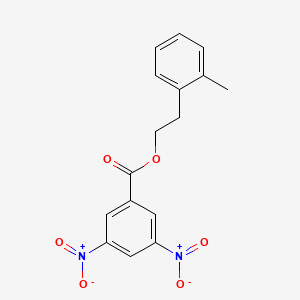
2-(2-Methylphenyl)ethyl 3,5-dinitrobenzoate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-(2-Methylphenyl)ethyl 3,5-dinitrobenzoate is an organic compound with the molecular formula C16H14N2O6. It is a derivative of benzoic acid, specifically a benzoate ester, where the benzoic acid moiety is substituted with two nitro groups at the 3 and 5 positions, and the ester group is attached to a 2-(2-methylphenyl)ethyl group
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2-Methylphenyl)ethyl 3,5-dinitrobenzoate typically involves the esterification of 3,5-dinitrobenzoic acid with 2-(2-methylphenyl)ethanol. The reaction is usually carried out in the presence of a dehydrating agent such as sulfuric acid or a coupling agent like dicyclohexylcarbodiimide (DCC) to facilitate the formation of the ester bond . The reaction conditions often include refluxing the reactants in an appropriate solvent such as dichloromethane or toluene.
Industrial Production Methods
On an industrial scale, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations can optimize the production process. Additionally, purification techniques like recrystallization or chromatography are employed to obtain the desired product with high purity .
Analyse Chemischer Reaktionen
Types of Reactions
2-(2-Methylphenyl)ethyl 3,5-dinitrobenzoate undergoes various chemical reactions, including:
Nucleophilic Substitution: The nitro groups on the benzoate ring can participate in nucleophilic aromatic substitution reactions, where nucleophiles replace the nitro groups under specific conditions.
Reduction: The nitro groups can be reduced to amino groups using reducing agents such as hydrogen gas in the presence of a catalyst (e.g., palladium on carbon) or chemical reductants like tin(II) chloride.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents like sodium methoxide or potassium tert-butoxide in polar aprotic solvents (e.g., dimethyl sulfoxide) are commonly used.
Reduction: Catalytic hydrogenation using palladium on carbon or chemical reduction with tin(II) chloride in hydrochloric acid.
Hydrolysis: Acidic hydrolysis using hydrochloric acid or basic hydrolysis using sodium hydroxide.
Major Products
Nucleophilic Substitution: Substituted benzoates with different nucleophiles replacing the nitro groups.
Reduction: 2-(2-Methylphenyl)ethyl 3,5-diaminobenzoate.
Hydrolysis: 3,5-Dinitrobenzoic acid and 2-(2-methylphenyl)ethanol.
Wissenschaftliche Forschungsanwendungen
2-(2-Methylphenyl)ethyl 3,5-dinitrobenzoate has several scientific research applications:
Chemistry: Used as a reagent in organic synthesis to study reaction mechanisms and develop new synthetic methodologies.
Medicine: Explored for its potential use in drug development due to its bioactive properties.
Wirkmechanismus
The mechanism of action of 2-(2-Methylphenyl)ethyl 3,5-dinitrobenzoate involves its interaction with cellular components. The nitro groups on the benzoate ring can undergo redox reactions, generating reactive oxygen species (ROS) that can damage cellular structures. Additionally, the compound may interfere with the synthesis of essential biomolecules, such as ergosterol in fungal cells, leading to cell membrane disruption and cell death .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Ethyl 3,5-dinitrobenzoate: Similar structure but with an ethyl group instead of the 2-(2-methylphenyl)ethyl group.
Propyl 3,5-dinitrobenzoate: Similar structure but with a propyl group instead of the 2-(2-methylphenyl)ethyl group.
Uniqueness
2-(2-Methylphenyl)ethyl 3,5-dinitrobenzoate is unique due to the presence of the 2-(2-methylphenyl)ethyl group, which imparts distinct steric and electronic properties.
Eigenschaften
CAS-Nummer |
22545-17-1 |
|---|---|
Molekularformel |
C16H14N2O6 |
Molekulargewicht |
330.29 g/mol |
IUPAC-Name |
2-(2-methylphenyl)ethyl 3,5-dinitrobenzoate |
InChI |
InChI=1S/C16H14N2O6/c1-11-4-2-3-5-12(11)6-7-24-16(19)13-8-14(17(20)21)10-15(9-13)18(22)23/h2-5,8-10H,6-7H2,1H3 |
InChI-Schlüssel |
ODXFOSVXDPORLQ-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=CC=CC=C1CCOC(=O)C2=CC(=CC(=C2)[N+](=O)[O-])[N+](=O)[O-] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


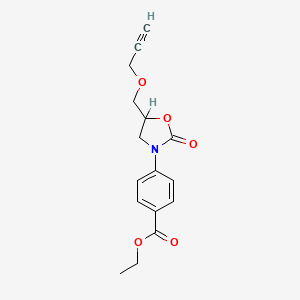
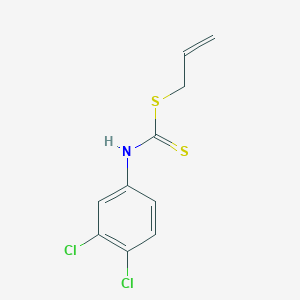
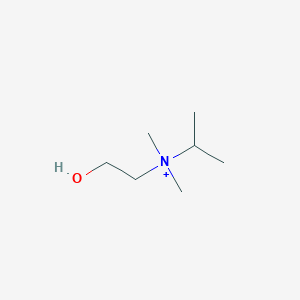

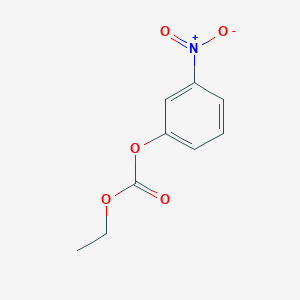

![1-[2-(2-Phenoxyphenoxy)propyl]piperidine](/img/structure/B14709284.png)

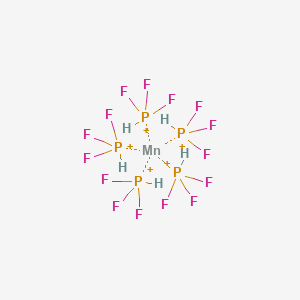
![3-[(Prop-2-en-1-yl)oxy]-2H-1-benzopyran-2-one](/img/structure/B14709294.png)

